molecular formula C10H15N3O4S B13272308 N-(3-aminopropyl)-N-methyl-2-nitrobenzenesulfonamide

N-(3-aminopropyl)-N-methyl-2-nitrobenzenesulfonamide

Cat. No.: B13272308
M. Wt: 273.31 g/mol
InChI Key: GBKJSOXSDQLRED-UHFFFAOYSA-N
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Description

N-(3-AMINOPROPYL)-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an amino group, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-AMINOPROPYL)-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-AMINOPROPYL)-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

N-(3-AMINOPROPYL)-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-AMINOPROPYL)-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-AMINOPROPYL)-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-(3-aminopropyl)-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-12(8-4-7-11)18(16,17)10-6-3-2-5-9(10)13(14)15/h2-3,5-6H,4,7-8,11H2,1H3

InChI Key

GBKJSOXSDQLRED-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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